molecular formula C18H12N6O5 B11501300 7-(3-Nitrophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Nitrophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11501300
M. Wt: 392.3 g/mol
InChI Key: OEKGIMWDHZWKNK-UHFFFAOYSA-N
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Description

6-BENZOYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound featuring a tetrazole ring fused with a pyrimidine ring. This compound is notable for its unique structure, which includes a benzoyl group and a nitrophenyl group. It is part of a broader class of tetrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-BENZOYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting nitriles with sodium azide under acidic conditions.

    Fusing with Pyrimidine: The tetrazole ring is then fused with a pyrimidine ring through cyclization reactions.

    Introduction of Substituents: The benzoyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

6-BENZOYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of nitro groups to amines.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-BENZOYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BENZOYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction and metabolic processes, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives, such as:

    1,5-Disubstituted Tetrazoles: These compounds share a similar tetrazole ring structure but differ in their substituents, leading to varied biological activities.

    Tetrazolo[1,5-a]pyrimidines: These compounds have a fused tetrazole-pyrimidine ring system but may have different substituents, affecting their chemical properties and applications.

6-BENZOYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C18H12N6O5

Molecular Weight

392.3 g/mol

IUPAC Name

6-benzoyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C18H12N6O5/c25-16(10-5-2-1-3-6-10)13-14(17(26)27)19-18-20-21-22-23(18)15(13)11-7-4-8-12(9-11)24(28)29/h1-9,15H,(H,26,27)(H,19,20,22)

InChI Key

OEKGIMWDHZWKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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